molecular formula C10H14O4S B14529319 5-Butyl-2-hydroxybenzene-1-sulfonic acid CAS No. 62266-79-9

5-Butyl-2-hydroxybenzene-1-sulfonic acid

Cat. No.: B14529319
CAS No.: 62266-79-9
M. Wt: 230.28 g/mol
InChI Key: VYAGHYUFKLOIAP-UHFFFAOYSA-N
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Description

5-Butyl-2-hydroxybenzenesulfonic acid: is an organic compound with the molecular formula C10H14O4S . It is a derivative of benzenesulfonic acid, where the benzene ring is substituted with a butyl group at the 5-position and a hydroxyl group at the 2-position. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-2-hydroxybenzenesulfonic acid typically involves the sulfonation of 5-butyl-2-hydroxybenzene. The reaction is carried out using sulfur trioxide (SO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction conditions include maintaining a temperature range of 50-60°C to ensure the efficient formation of the sulfonic acid group .

Industrial Production Methods: In an industrial setting, the production of 5-Butyl-2-hydroxybenzenesulfonic acid follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and yield. The use of advanced catalysts and optimized reaction parameters ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Butyl-2-hydroxybenzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Butyl-2-hydroxybenzenesulfonic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The sulfonic acid group can participate in ionic interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

    Benzenesulfonic acid: The simplest aromatic sulfonic acid, lacking the butyl and hydroxyl substitutions.

    2-Hydroxybenzenesulfonic acid: Similar structure but without the butyl group.

    5-Butylbenzenesulfonic acid: Lacks the hydroxyl group at the 2-position.

Uniqueness: 5-Butyl-2-hydroxybenzenesulfonic acid is unique due to the presence of both the butyl and hydroxyl groups, which confer distinct chemical and physical properties. These substitutions enhance its reactivity and make it suitable for a broader range of applications compared to its simpler counterparts .

Properties

CAS No.

62266-79-9

Molecular Formula

C10H14O4S

Molecular Weight

230.28 g/mol

IUPAC Name

5-butyl-2-hydroxybenzenesulfonic acid

InChI

InChI=1S/C10H14O4S/c1-2-3-4-8-5-6-9(11)10(7-8)15(12,13)14/h5-7,11H,2-4H2,1H3,(H,12,13,14)

InChI Key

VYAGHYUFKLOIAP-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=C(C=C1)O)S(=O)(=O)O

Origin of Product

United States

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